Cas no 210355-01-4 ((Z)-9-[2(S)-(Hydroxymethyl)cyclopropylidenemethyl]adenine)

(Z)-9-[2(S)-(Hydroxymethyl)cyclopropylidenemethyl]adenine structure
210355-01-4 structure
Nome del prodotto:(Z)-9-[2(S)-(Hydroxymethyl)cyclopropylidenemethyl]adenine
Numero CAS:210355-01-4
MF:C10H11N5O
MW:217.227240800858
CID:1397763
PubChem ID:471865

(Z)-9-[2(S)-(Hydroxymethyl)cyclopropylidenemethyl]adenine Proprietà chimiche e fisiche

Nomi e identificatori

    • (Z)-9-[2(S)-(Hydroxymethyl)cyclopropylidenemethyl]adenine
    • (+)-(S)-Synadenol
    • [2-[(6-aminopurin-9-yl)methylene]cyclopropyl]methanol
    • [2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol
    • {(2E)-2-[(6-amino-9H-purin-9-yl)methylene]cyclopropyl}methanol
    • [(2E)-2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol
    • 210355-01-4
    • (2E)-2-[(6-Amino-9H-purin-9-yl)methylene]cyclopropanemethanol
    • [(2Z)-2-[(6-amino-9H-purin-9-yl)methylidene]cyclopropyl]methanol
    • SCHEMBL5934228
    • BDBM50061984
    • Synadenol
    • CHEMBL74478
    • 200434-67-9
    • {2-[1-(6-Amino-purin-9-yl)-meth-(E)-ylidene]-cyclopropyl}-methanol
    • (2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol
    • Z-2-Hydroxymethylcyclopropylidenemethyl-9-adenine
    • QYL-284A
    • (Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol
    • SCHEMBL5934231
    • DTXSID90943336
    • [(2E)-2-[(6-aminopurin-9-yl)methylene]cyclopropyl]methanol
    • (E)-{2-[(6-Aminopurin-9-yl)methylene]cyclopropyl}methan-1-ol
    • trans-CMA
    • (+/-)-Synadenol
    • {2-[(6-Aminopurin-9-yl)methylene]cyclopropyl}methan-1-ol
    • [(2Z)-2-[(6-aminopurin-9-yl)methylene]cyclopropyl]methanol
    • cis-CMA
    • (+-)-Synadenol
    • {2-[(6-Amino-9H-purin-9-yl)methylidene]cyclopropyl}methanol
    • Inchi: InChI=1S/C10H11N5O/c11-9-8-10(13-4-12-9)15(5-14-8)2-6-1-7(6)3-16/h2,4-5,7,16H,1,3H2,(H2,11,12,13)/b6-2+
    • Chiave InChI: BOCARSGZHMZWCE-QHHAFSJGSA-N
    • Sorrisi: C1C(C1=CN2C=NC3=C(N=CN=C32)N)CO

Proprietà calcolate

  • Massa esatta: 217.09653
  • Massa monoisotopica: 217.09635999g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 308
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • Superficie polare topologica: 89.8Ų
  • XLogP3: -0.5

Proprietà sperimentali

  • Densità: 1.7
  • Punto di ebollizione: 525.7°C at 760 mmHg
  • Punto di infiammabilità: 271.7°C
  • Indice di rifrazione: 1.852
  • PSA: 89.85
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.